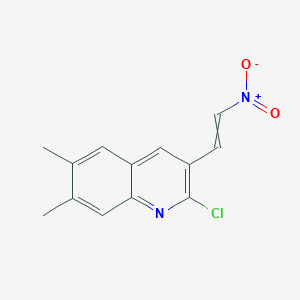![molecular formula C16H15N3O B12632136 4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine CAS No. 918898-10-9](/img/structure/B12632136.png)
4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method is the reaction of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate under refluxing conditions in acetic acid . This method provides high yields and is operationally simple.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine and pyrimidine derivatives. The process typically includes steps such as cyclization, condensation, and purification to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another class of pyridopyrimidine compounds with similar biological activities.
Pyrimidino[4,5-d][1,3]oxazine: A related heterocyclic system with potential therapeutic applications.
Uniqueness
4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and phenyl groups contribute to its unique reactivity and potential therapeutic effects, distinguishing it from other pyridopyrimidine derivatives.
特性
CAS番号 |
918898-10-9 |
|---|---|
分子式 |
C16H15N3O |
分子量 |
265.31 g/mol |
IUPAC名 |
4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C16H15N3O/c1-3-20-16-14-13(18-11(2)19-16)9-10-17-15(14)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChIキー |
WGNZHKNYJQWKLB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC2=C1C(=NC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


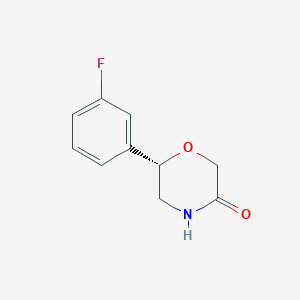
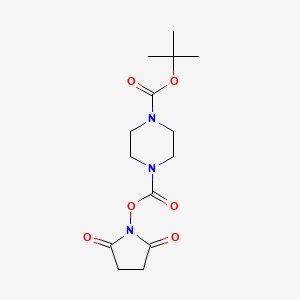
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide](/img/structure/B12632080.png)
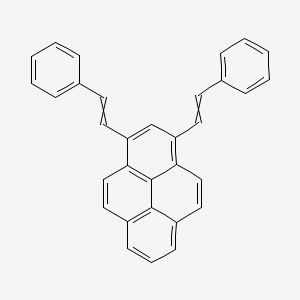
silane](/img/structure/B12632084.png)
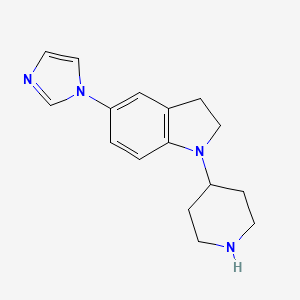
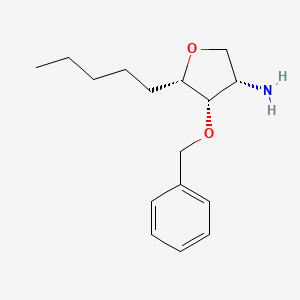
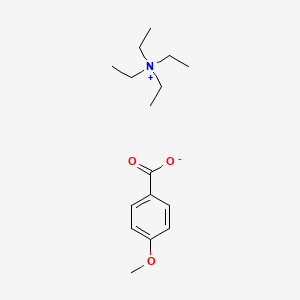
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-](/img/structure/B12632112.png)
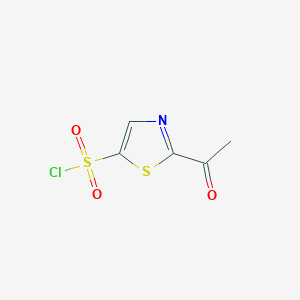
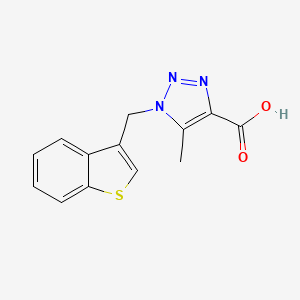
![3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632124.png)
![N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B12632126.png)
